Talnetant hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of talnetant hydrochloride involves the preparation of 3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide hydrochloride. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: Functional groups such as hydroxyl and carboxamide are introduced through specific reactions under controlled conditions.
Final Assembly: The final compound is assembled by coupling the quinoline core with the phenylpropyl group, followed by purification and conversion to the hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Talnetant hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Chemistry: Used as a model compound for studying neurokinin receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors and related signaling pathways.
Medicine: Explored as a treatment for irritable bowel syndrome and schizophrenia.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Talnetant hydrochloride exerts its effects by antagonizing neurokinin 3 receptors. This interaction inhibits the binding of neurokinin B, a natural ligand, thereby modulating various physiological processes. The molecular targets include the neurokinin 3 receptors, and the pathways involved are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another neurokinin receptor antagonist used primarily for preventing chemotherapy-induced nausea and vomiting.
Osanetant: A neurokinin 3 receptor antagonist investigated for its potential in treating psychiatric disorders.
Uniqueness
Unlike other similar compounds, it has shown specific efficacy in modulating neurokinin 3 receptor-mediated pathways .
Biological Activity
Talnetant hydrochloride, also known as SB-223412, is a selective neurokinin-3 (NK3) receptor antagonist developed by GlaxoSmithKline. It has been primarily investigated for its potential therapeutic applications in psychiatric disorders such as schizophrenia and gastrointestinal conditions like irritable bowel syndrome (IBS). This article provides a comprehensive overview of the biological activity of talnetant, including its pharmacological properties, mechanisms of action, and relevant clinical studies.
Pharmacological Properties
Talnetant exhibits high affinity for NK3 receptors, with a reported value of 8.7 for recombinant human NK3 receptors and 8.5 for guinea pig NK3 receptors . It demonstrates selectivity over other neurokinin receptors, with lower values for NK2 (6.6) and NK1 (<4) . The compound acts as a competitive antagonist, effectively inhibiting neurokinin B (NKB)-induced responses in various assay systems.
The mechanism by which talnetant exerts its effects involves modulation of dopaminergic neurotransmission. Studies indicate that talnetant can significantly increase extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex . This modulation is particularly relevant in the context of schizophrenia, where dysregulation of dopaminergic pathways is a key feature.
In Vitro Characterization
In vitro studies have demonstrated that talnetant can antagonize NKB-induced neuronal firing in brain slices from guinea pigs, indicating its functional activity at native NK3 receptors . The compound was shown to have a value of 7.9 in the medial habenula and 7.7 in the substantia nigra pars compacta, reinforcing its role as a competitive antagonist without diminishing maximal agonist efficacy.
In Vivo Efficacy
In vivo experiments using guinea pigs have provided further insights into the biological activity of talnetant. The compound significantly attenuated 'wet dog shake' behaviors induced by senktide in a dose-dependent manner . Additionally, microdialysis studies revealed that acute administration of talnetant led to notable increases in dopamine levels in response to haloperidol administration, suggesting potential utility in managing symptoms associated with antipsychotic treatment.
Clinical Studies
Irritable Bowel Syndrome (IBS)
Talnetant has been evaluated for its effects on rectal sensory function in healthy volunteers through randomized controlled trials. In one study involving 102 participants, two doses (25 mg and 100 mg) were administered over 14-17 days. The results indicated that talnetant did not significantly alter rectal compliance or sensory thresholds compared to placebo . These findings suggest limited efficacy in modulating visceral hypersensitivity associated with IBS.
Schizophrenia
Clinical trials have also investigated the efficacy of talnetant in patients with schizophrenia. A multicenter double-blind study indicated improvements in positive symptoms when compared to traditional antipsychotics like haloperidol . These findings support the hypothesis that NK3 receptor antagonism may offer therapeutic benefits in managing psychiatric disorders.
Summary of Key Findings
Property | Value |
---|---|
Chemical Formula | C25H22N2O2 |
pKi (Human NK3) | 8.7 |
pKi (Guinea Pig NK3) | 8.5 |
pKB (Medial Habenula) | 7.9 |
pKB (Substantia Nigra) | 7.7 |
Therapeutic Areas | Schizophrenia, IBS |
Properties
IUPAC Name |
3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSUEHQURQVLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942628 | |
Record name | 3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204519-66-4 | |
Record name | 3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.